molecular formula C18H22BrN3O B2723479 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one CAS No. 2320822-03-3

3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one

Cat. No.: B2723479
CAS No.: 2320822-03-3
M. Wt: 376.298
InChI Key: JXJHTISEXZZXOR-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of substituted phenylpiperidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Starting with a phenyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving appropriate precursors.

    Pyrazole Substitution: The pyrazole moiety can be introduced via a condensation reaction with a suitable pyrazole derivative.

    Final Coupling: The final step involves coupling the bromophenyl and pyrazole-piperidine intermediates under specific conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyrazole moiety.

    Reduction: Reduction reactions could target the bromophenyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, substituted phenylpiperidines are often studied for their potential as receptor ligands, enzyme inhibitors, or other bioactive agents.

Medicine

In medicinal chemistry, these compounds may be investigated for their potential therapeutic effects, such as analgesic, anti-inflammatory, or neuroprotective properties.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
  • 3-(2-Fluorophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
  • 3-(2-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one

Uniqueness

The uniqueness of 3-(2-bromophenyl)-1-[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-1-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, for example, can enhance its ability to participate in certain types of chemical reactions or interact with biological targets.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O/c1-21-16(11-12-20-21)17-8-4-5-13-22(17)18(23)10-9-14-6-2-3-7-15(14)19/h2-3,6-7,11-12,17H,4-5,8-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJHTISEXZZXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CCCCN2C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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